N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Description
N-(4-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a phthalazinone core linked to a substituted benzene ring. The compound’s structure includes a 4-methoxyphenyl group and a methyl substituent on the benzene ring, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14-7-8-15(21-18-5-3-4-6-19(18)22(26)24-23-21)13-20(14)30(27,28)25-16-9-11-17(29-2)12-10-16/h3-13,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZCXJOZGLPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dihydrophthalazinone moiety, followed by its coupling with a sulfonamide derivative. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-METHYL-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Structure: Phthalazinone vs. Quinazolinone
The target compound’s phthalazinone core distinguishes it from analogs like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c), which contains a quinazolinone ring (Table 1).
- COX-2 Inhibition: Compound 1c exhibited 47.1% inhibition at 20 μM, though it is less potent than celecoxib (80.1% at 1 μM) . The phthalazinone core in the target compound may alter binding affinity due to differences in ring size, electron distribution, or steric effects.
Substituent Effects: Methoxyphenyl and Methyl Groups
Sulfonamide-Based Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the sulfonamide moiety but incorporate a triazole core.
- Activity : While COX-2 data are unavailable for these triazoles, their synthesis emphasizes tautomerism and stability, which could inform the design of the target compound.
- Solubility : Like the target compound, triazole derivatives face solubility challenges at higher concentrations (>50 μM), limiting in vitro assay accuracy .
Key Research Findings and Data
Table 1: Structural and Activity Comparison of Sulfonamide Derivatives
Solubility and Bioavailability
- Both the target compound and its analogs exhibit poor solubility in aqueous media, particularly at concentrations ≥50 μM. This limitation complicates dose-response studies and may necessitate formulation strategies like salt formation or nanoparticle delivery .
Biological Activity
N-(4-Methoxyphenyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound has a complex structure characterized by a sulfonamide group attached to a benzene ring, along with a methoxyphenyl and a dihydrophthalazin moiety. The molecular formula is with a molecular weight of approximately 342.4 g/mol.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain benzene sulfonamide derivatives can effectively inhibit bacterial growth by targeting folate synthesis pathways in bacteria .
Cardiovascular Effects
Recent studies have highlighted the impact of sulfonamide derivatives on cardiovascular parameters. For example, research using isolated rat heart models demonstrated that specific sulfonamide compounds could influence perfusion pressure and coronary resistance. The results indicated that certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting potential applications in managing cardiovascular conditions .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival.
- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may interact with calcium channels, affecting vascular tone and blood pressure regulation .
Study 1: Cardiovascular Impact
A study investigated the effects of various benzene sulfonamides on coronary resistance using an isolated rat heart model. The findings indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to controls. This suggests potential therapeutic applications in hypertension management .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable inhibition zones, confirming its potential as an antimicrobial agent .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME to predict its behavior in biological systems .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
